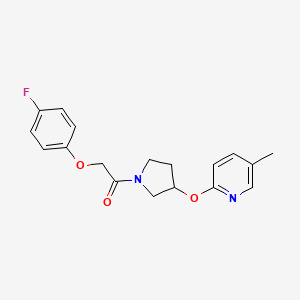

2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-13-2-7-17(20-10-13)24-16-8-9-21(11-16)18(22)12-23-15-5-3-14(19)4-6-15/h2-7,10,16H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBYQBSBDAQNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-Fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.

Formation of 4-Fluorophenoxyacetic Acid: This involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Synthesis of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be introduced through the reaction of 3-hydroxypyrrolidine with an appropriate alkylating agent.

Coupling Reaction: The final step involves the coupling of the 4-fluorophenoxyacetic acid derivative with the pyrrolidinyl intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural features, synthesis methods, and inferred biological activities of the target compound and related molecules:

Key Comparative Insights

Fluorine atoms in the 4-fluorophenoxy moiety improve metabolic stability and lipophilicity, a feature shared with ’s fluorophenyl group .

Synthesis Strategies: Palladium-catalyzed cross-coupling (e.g., Suzuki reactions in and ) is a common method for introducing aryl/heteroaryl groups to pyrrolidine or pyridine cores . The target compound may employ similar methodology. In contrast, ’s triazole-thioethanone derivatives rely on sodium ethoxide-mediated nucleophilic substitution, which is less applicable to oxygen-rich systems like the target .

Biological Activity Trends: Pyrrolidine-ethanone derivatives (e.g., ) are established as USP14 inhibitors, suggesting the target compound could share this activity . Trifluoromethyl groups () and pyridinyloxy motifs () are associated with enhanced target selectivity and pharmacokinetic profiles, further supporting the target’s druglikeness .

Biological Activity

The compound 2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone , identified by its CAS number 1903047-03-9 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: CHFNO

Molecular Weight: 330.4 g/mol

Structure: The compound features a fluorophenoxy group and a pyrrolidine moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action:

-

Anticancer Activity:

- Compounds with piperidine and pyridine derivatives have shown potential in cancer therapy. For instance, piperidine derivatives are known to inhibit key pathways involved in tumor growth and metastasis, such as the NF-κB pathway .

- The presence of the fluorine atom in the structure may enhance binding affinity to target proteins involved in oncogenesis, potentially improving efficacy against various cancer types .

- Neuropharmacological Effects:

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their relevance to the target compound:

Case Studies

-

Anticancer Efficacy:

A study investigated a related piperidine derivative that showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. This compound induced apoptosis more effectively than the standard drug bleomycin, suggesting that modifications in structure can enhance anticancer properties . -

Neuroprotective Effects:

Another study focused on piperidine analogs that inhibited AChE and BuChE, demonstrating improved cognitive outcomes in animal models of Alzheimer’s disease. These findings suggest that similar modifications to 2-(4-Fluorophenoxy)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone could yield beneficial neuropharmacological effects .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in high-throughput screens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.